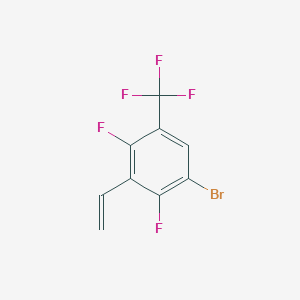
3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene is an organic compound with the molecular formula C9H4BrF5. It is a derivative of styrene, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene typically involves the bromination and fluorination of a suitable styrene precursor. One common method includes the use of bromine and fluorinating agents under controlled conditions to introduce the desired substituents on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or nickel are often used in coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted styrenes, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity with various substrates. These interactions can lead to the formation of stable complexes or the activation/inhibition of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde: Similar in structure but contains an aldehyde group instead of a styrene moiety.
5,5’-dibromo-3,3’-difluoro-2,2’-bithiophene: Contains bromine and fluorine substituents but has a bithiophene core.
3-Bromo-2,6-difluorobenzonitrile: Similar in structure but contains a nitrile group instead of a styrene moiety.
Uniqueness
3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene is unique due to its combination of bromine, fluorine, and trifluoromethyl groups on a styrene backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C9H4BrF5 |
|---|---|
Peso molecular |
287.02 g/mol |
Nombre IUPAC |
1-bromo-3-ethenyl-2,4-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4BrF5/c1-2-4-7(11)5(9(13,14)15)3-6(10)8(4)12/h2-3H,1H2 |
Clave InChI |
UZCCZVNDBFMCBG-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=CC(=C1F)Br)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


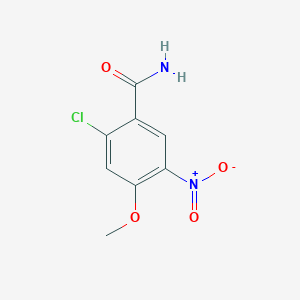


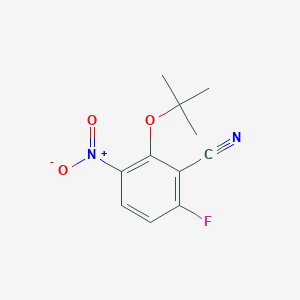

![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12861399.png)

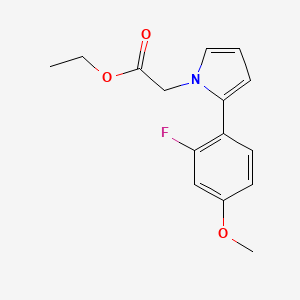
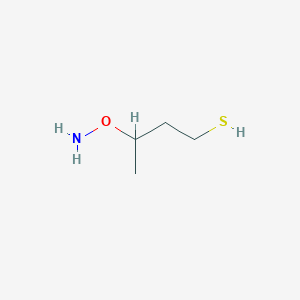
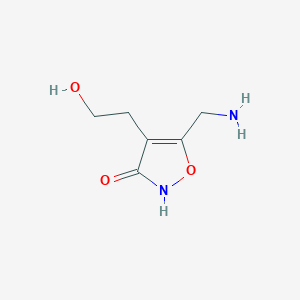
![4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)
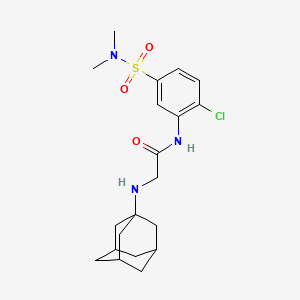
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
